
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Vorbereitungsmethoden
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.
Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:
5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.
MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
LFYDRSILDHYPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1=CC2=C(C=C1)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


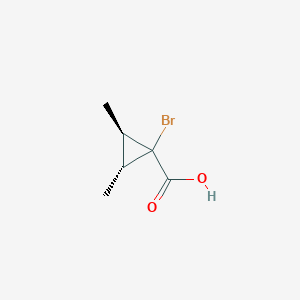
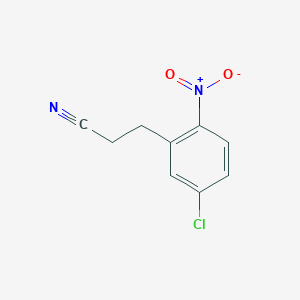
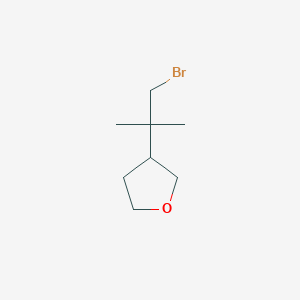
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
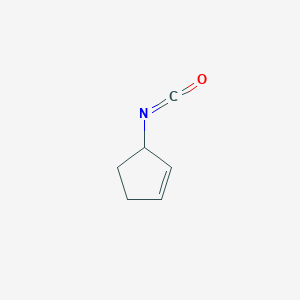
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
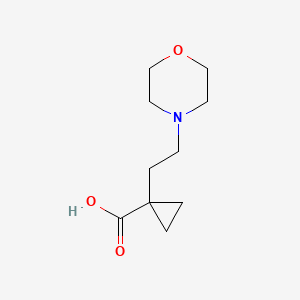
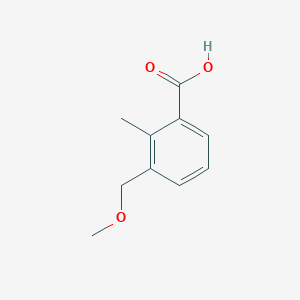
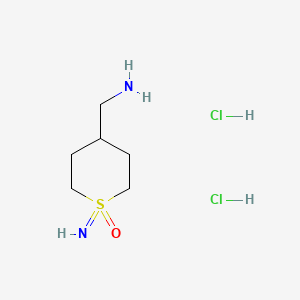
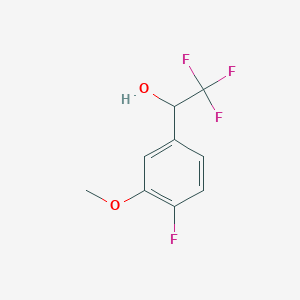

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
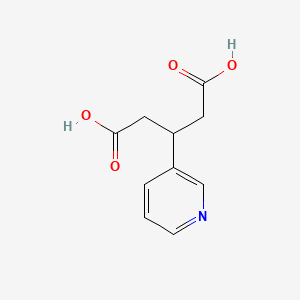
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
